Cas no 2172022-68-1 (9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
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- 9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane
- EN300-1279138
- 2172022-68-1
- 9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane
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- インチ: 1S/C15H22N2O/c1-17-9-8-15(12-17)16-14(7-10-18-15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
- InChIKey: KTGVEDRQHGVFMZ-UHFFFAOYSA-N
- SMILES: O1CCC(CC2C=CC=CC=2)NC21CN(C)CC2
計算された属性
- 精确分子量: 246.173213330g/mol
- 同位素质量: 246.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5Ų
- XLogP3: 2
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279138-10000mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 10000mg |
$7681.0 | 2023-10-01 | ||
Enamine | EN300-1279138-100mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 100mg |
$1572.0 | 2023-10-01 | ||
Enamine | EN300-1279138-250mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 250mg |
$1642.0 | 2023-10-01 | ||
Enamine | EN300-1279138-500mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 500mg |
$1714.0 | 2023-10-01 | ||
Enamine | EN300-1279138-2500mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 2500mg |
$3501.0 | 2023-10-01 | ||
Enamine | EN300-1279138-1.0g |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1279138-50mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 50mg |
$1500.0 | 2023-10-01 | ||
Enamine | EN300-1279138-1000mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 1000mg |
$1785.0 | 2023-10-01 | ||
Enamine | EN300-1279138-5000mg |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane |
2172022-68-1 | 5000mg |
$5179.0 | 2023-10-01 |
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decaneに関する追加情報
9-Benzyl-2-Methyl-6-Oxa-2,10-Diazaspiro[4.5]Decane: A Comprehensive Overview
The compound 9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane, identified by the CAS number 2172022-68-1, represents a unique spirocyclic structure with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, creating a complex yet fascinating molecular architecture.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate structures, allowing researchers to explore their properties in depth. The synthesis of 9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the benzyl group at position 9 and the methyl group at position 2 introduces steric and electronic effects that significantly influence the compound's reactivity and stability.
One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The spirocyclic framework provides a platform for functionalization, enabling the attachment of bioactive molecules or targeting ligands. For instance, researchers have explored the use of this compound as a carrier for anti-cancer drugs, leveraging its ability to encapsulate hydrophobic molecules within its cavity. This property makes it a promising candidate for targeted drug delivery, reducing systemic toxicity while enhancing therapeutic efficacy.
In addition to its pharmaceutical applications, 9-benzyl-2-methyl-6-oxa-2,10-diazaspiro[4.5]decane has shown potential in materials science. Its rigid structure and ability to form self-assembled monolayers make it a valuable component in the development of advanced materials with tailored properties. Recent studies have demonstrated its use as a building block for creating stimuli-responsive polymers, which can respond to environmental changes such as temperature or pH levels.
The structural uniqueness of this compound also extends to its electronic properties. Computational studies have revealed that the spirocyclic framework exhibits distinct electronic transitions, making it a candidate for applications in optoelectronics and sensors. By modifying the substituents on the benzyl and methyl groups, researchers can fine-tune these properties to suit specific requirements.
From an environmental perspective, the synthesis and application of 9-benzyl-2-methyl-6 oxaspiro compounds have been optimized to minimize ecological impact. Green chemistry principles have been integrated into the synthesis process, reducing waste generation and improving energy efficiency. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 9-benzyl 6 oxa 10 diazaspiro[4 5]decane stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is poised to play a pivotal role in advancing both scientific knowledge and practical innovations.
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